![molecular formula C14H13ClN2O2 B1341230 N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide CAS No. 926254-88-8](/img/structure/B1341230.png)
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide
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Overview
Description
The compound "N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide" is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, benzamide derivatives are often studied for their receptor binding profiles and potential as therapeutic agents , their crystal structures and electronic properties , and their pharmacological activities .
Synthesis
Scientific Research Applications
Chemical and Physical Properties
Molar Refraction and Polarizability
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate shows significant antiemetic and parasympathomimetic activity. Its molar refractivity and polarizability effects have been observed to increase with drug concentration, indicating a stronger interaction with its environment as concentration increases (Sawale et al., 2016).
Intermolecular Interactions
The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was investigated, showcasing how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry of such compounds. This study provides insights into the behavior of these molecules in different environments, which is crucial for understanding their reactivity and stability (Karabulut et al., 2014).
Biological Activities
Antioxidant Activity
Amino-substituted benzamide derivatives demonstrate powerful antioxidant activities by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds have been studied, providing valuable information on their potential therapeutic applications as antioxidants (Jovanović et al., 2020).
Antiproliferative Activity
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide shows marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer cells. This highlights its promising anticancer activity and potential as a therapeutic agent (Huang et al., 2020).
Antiviral Activity
N-Phenylbenzamide derivatives, particularly 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been identified as active against Enterovirus 71 strains, displaying low micromolar IC50 values. This suggests their potential as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRRPGFGWXXWAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide |
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